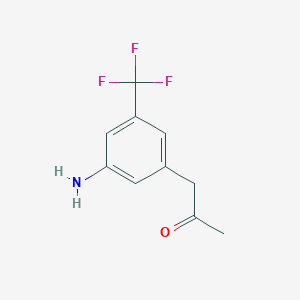

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18855486

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO |

|---|---|

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one |

| Standard InChI | InChI=1S/C10H10F3NO/c1-6(15)2-7-3-8(10(11,12)13)5-9(14)4-7/h3-5H,2,14H2,1H3 |

| Standard InChI Key | OAMYDDHXHFJUAT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one features a phenyl ring substituted with an amino group (-NH) at the 3-position and a trifluoromethyl group (-CF) at the 5-position. A propan-2-one (acetone) moiety is attached to the aromatic ring via a methylene bridge. The IUPAC name, 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one, reflects this arrangement.

Key structural attributes include:

-

Aromatic ring: Provides planar stability and facilitates π-π interactions.

-

Trifluoromethyl group: Enhances lipophilicity and metabolic stability.

-

Amino group: Offers sites for hydrogen bonding and further functionalization.

-

Ketone group: Participates in nucleophilic additions and reductions.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 1-[3-amino-5-(trifluoromethyl)phenyl]propan-2-one |

| SMILES | CC(=O)CC1=CC(=CC(=C1)N)C(F)(F)F |

| InChI Key | OAMYDDHXHFJUAT-UHFFFAOYSA-N |

| PubChem CID | 131464536 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step reactions starting from 3-amino-5-(trifluoromethyl)benzene and propan-2-one derivatives. A common approach includes:

-

Friedel-Crafts Acylation: Introducing the acetone moiety via electrophilic aromatic substitution.

-

Functional Group Modifications: Protecting the amino group during reactions to prevent unwanted side interactions.

-

Deprotection and Purification: Isolating the final product through chromatography or crystallization.

The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position, ensuring regioselectivity.

Industrial Scalability

Optimized conditions for large-scale production involve:

-

Catalysts: Lewis acids like AlCl to enhance acylation efficiency.

-

Solvents: Dichloromethane or toluene for improved solubility.

-

Temperature: Controlled heating (50–80°C) to balance reaction rate and side-product formation.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ketone and amino groups. Its log (octanol-water partition coefficient) is estimated at 2.0–3.08, indicating moderate lipophilicity . This balance enables membrane permeability, a desirable trait in drug intermediates.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Log (iLOGP) | 2.0 |

| Log (XLOGP3) | 2.75 |

| Solubility in Water | 0.229 mg/mL |

| TPSA | 17.07 Å |

Chemical Reactivity and Mechanisms

Functional Group Transformations

-

Amino Group: Undergoes acylation, alkylation, and diazotization. For example, reaction with acetyl chloride yields 1-(3-acetamido-5-(trifluoromethyl)phenyl)propan-2-one.

-

Ketone Group: Participates in Grignard reactions, reductions (e.g., to secondary alcohol), and condensations.

Trifluoromethyl Group Effects

The -CF group:

-

Electron-Withdrawing: Deactivates the aromatic ring, directing incoming electrophiles to the meta position.

-

Steric Hindrance: Limits accessibility to certain reaction sites, influencing regioselectivity.

Biological and Medicinal Applications

Target Interactions

-

Enzyme Inhibition: The ketone moiety chelates metal ions in catalytic sites (e.g., metalloproteases).

-

Receptor Binding: The aromatic system engages in van der Waals interactions with hydrophobic receptor pockets.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematically modifying substituents to optimize pharmacokinetics.

-

In Vivo Studies: Evaluating bioavailability and toxicity profiles.

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume